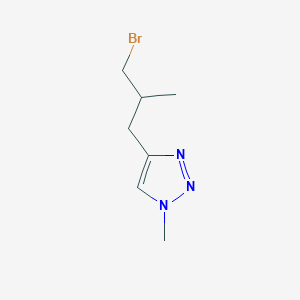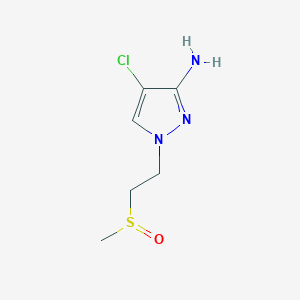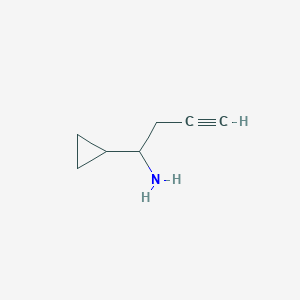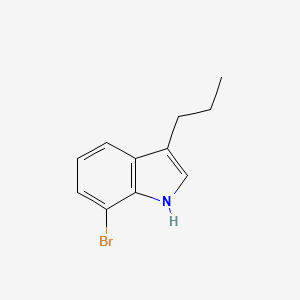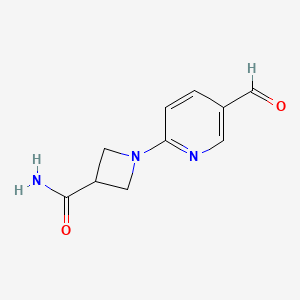
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide is an organic compound with the molecular formula C₁₀H₁₁N₃O₂ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a pyridine ring substituted with a formyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Formylation: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(5-Carboxypyridin-2-yl)azetidine-3-carboxamide.
Reduction: 1-(5-Hydroxymethylpyridin-2-yl)azetidine-3-carboxamide.
Substitution: Various substituted derivatives of the pyridine ring, depending on the substituent introduced.
科学研究应用
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding or covalent interactions with target molecules, while the azetidine ring can provide structural rigidity and specificity.
相似化合物的比较
Similar Compounds
1-(3-Formylpyridin-2-yl)azetidine-3-carboxamide: Similar structure but with the formyl group at a different position on the pyridine ring.
Azetidine-2-carboxamide: Lacks the pyridine ring and formyl group, but retains the azetidine core structure.
Pyridine-2-carboxamide: Contains the pyridine ring and carboxamide group but lacks the azetidine ring.
Uniqueness
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide is unique due to the combination of the azetidine ring and the formyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
1-(5-formylpyridin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-10(15)8-4-13(5-8)9-2-1-7(6-14)3-12-9/h1-3,6,8H,4-5H2,(H2,11,15) |
InChI 键 |
DQDACABQCDWIOC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=C(C=C2)C=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



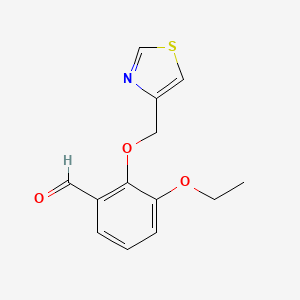
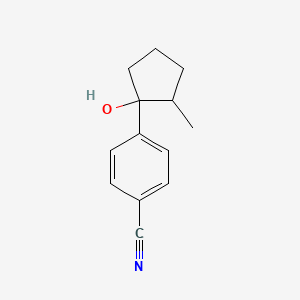

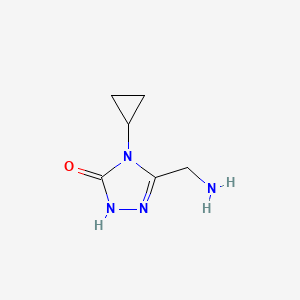
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
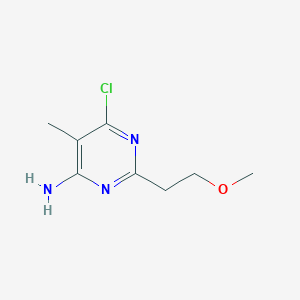
![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
